Cas no 1566001-20-4 (4-(1,3-Thiazol-4-yl)-1,3-thiazol-2-amine)

4-(1,3-Thiazol-4-yl)-1,3-thiazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-782045
- 4-(1,3-THIAZOL-4-YL)-1,3-THIAZOL-2-AMINE
- 1566001-20-4
- [4,4'-Bithiazol]-2-amine
- 4-(1,3-Thiazol-4-yl)-1,3-thiazol-2-amine
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- Inchi: 1S/C6H5N3S2/c7-6-9-5(2-11-6)4-1-10-3-8-4/h1-3H,(H2,7,9)
- InChI Key: PJMZTGUZBOHKRD-UHFFFAOYSA-N
- SMILES: S1C(N)=NC(=C1)C1=CSC=N1
Computed Properties
- Exact Mass: 182.99248952g/mol
- Monoisotopic Mass: 182.99248952g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 108Ų
- XLogP3: 1.3
Experimental Properties
- Density: 1.497±0.06 g/cm3(Predicted)
- Boiling Point: 421.6±20.0 °C(Predicted)
- pka: 2?+-.0.10(Predicted)
4-(1,3-Thiazol-4-yl)-1,3-thiazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-782045-1.0g |
4-(1,3-thiazol-4-yl)-1,3-thiazol-2-amine |
1566001-20-4 | 95% | 1.0g |
$842.0 | 2024-05-22 | |
Enamine | EN300-782045-0.1g |
4-(1,3-thiazol-4-yl)-1,3-thiazol-2-amine |
1566001-20-4 | 95% | 0.1g |
$741.0 | 2024-05-22 | |
Enamine | EN300-782045-0.25g |
4-(1,3-thiazol-4-yl)-1,3-thiazol-2-amine |
1566001-20-4 | 95% | 0.25g |
$774.0 | 2024-05-22 | |
Enamine | EN300-782045-10.0g |
4-(1,3-thiazol-4-yl)-1,3-thiazol-2-amine |
1566001-20-4 | 95% | 10.0g |
$3622.0 | 2024-05-22 | |
Enamine | EN300-782045-0.05g |
4-(1,3-thiazol-4-yl)-1,3-thiazol-2-amine |
1566001-20-4 | 95% | 0.05g |
$707.0 | 2024-05-22 | |
Enamine | EN300-782045-2.5g |
4-(1,3-thiazol-4-yl)-1,3-thiazol-2-amine |
1566001-20-4 | 95% | 2.5g |
$1650.0 | 2024-05-22 | |
Enamine | EN300-782045-5.0g |
4-(1,3-thiazol-4-yl)-1,3-thiazol-2-amine |
1566001-20-4 | 95% | 5.0g |
$2443.0 | 2024-05-22 | |
Enamine | EN300-782045-0.5g |
4-(1,3-thiazol-4-yl)-1,3-thiazol-2-amine |
1566001-20-4 | 95% | 0.5g |
$809.0 | 2024-05-22 |
4-(1,3-Thiazol-4-yl)-1,3-thiazol-2-amine Related Literature
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2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
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Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
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Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
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Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
Additional information on 4-(1,3-Thiazol-4-yl)-1,3-thiazol-2-amine
Comprehensive Analysis of 4-(1,3-Thiazol-4-yl)-1,3-thiazol-2-amine (CAS No. 1566001-20-4): Properties, Applications, and Research Insights
4-(1,3-Thiazol-4-yl)-1,3-thiazol-2-amine (CAS No. 1566001-20-4) is a heterocyclic compound featuring dual thiazole rings, a structural motif increasingly recognized for its versatility in pharmaceutical and material science research. This thiazole derivative has garnered attention due to its unique electronic properties and potential bioactivity, aligning with current trends in drug discovery and small-molecule therapeutics. Researchers frequently explore its role in modulating protein-protein interactions, a hot topic in oncology and infectious disease research.
The compound’s molecular structure (C6H5N3S2) combines a 1,3-thiazol-4-yl moiety with an amine-functionalized thiazole, enabling diverse chemical modifications. Such flexibility makes it valuable for high-throughput screening libraries, a method dominating modern AI-driven drug design workflows. Recent studies highlight its potential as a kinase inhibitor scaffold, addressing frequent search queries like "novel kinase inhibitors 2024" or "thiazole-based drug candidates."
In material science, 4-(1,3-Thiazol-4-yl)-1,3-thiazol-2-amine contributes to organic electronics due to its conjugated system, which enhances charge transport—a key focus for OLED and solar cell applications. Its thermal stability (predicted >250°C) aligns with demands for high-performance polymers, another trending search term. Analytical techniques like HPLC and LC-MS are typically employed for purity verification, ensuring compliance with ISO standards.
Synthetic routes to this compound often involve Hantzsch thiazole synthesis, a classic method revitalized by green chemistry adaptations. Researchers investigating "sustainable heterocycle synthesis" will find its preparation relevant, especially with catalysts like zeolites or ionic liquids. Patent databases reveal growing interest in its analogs for antimicrobial coatings, responding to global concerns about antibiotic resistance.
From a commercial perspective, CAS No. 1566001-20-4 is available through specialty chemical suppliers with >95% purity, catering to medicinal chemistry teams. Its structure-activity relationship (SAR) studies frequently appear in journals covering fragment-based drug discovery, a niche with rising Google Scholar citations. Safety data sheets emphasize standard lab precautions, avoiding the need for specialized handling.
Future directions may explore its crystallography for cocrystal engineering—another trending topic—or its role in proteolysis-targeting chimeras (PROTACs). As computational chemistry tools advance, virtual screening of 4-(1,3-Thiazol-4-yl)-1,3-thiazol-2-amine derivatives could accelerate hit identification, addressing the persistent demand for "faster drug discovery pipelines."
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